molecular formula C13H17NO B3395357 1-Phenethyl-4-piperidone CAS No. 39742-60-4

1-Phenethyl-4-piperidone

Cat. No.: B3395357
CAS No.: 39742-60-4
M. Wt: 203.28 g/mol
InChI Key: YDJXNYNKKXZBMP-UHFFFAOYSA-N
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Description

1-Phenethyl-4-piperidone is an organic compound with the chemical formula C13H17NO. It is a derivative of piperidone and is known for its role as a precursor in the synthesis of various pharmaceuticals, including fentanyl and its analogs . This compound is characterized by a piperidine ring substituted with a phenethyl group at the nitrogen atom and a ketone group at the fourth position.

Mechanism of Action

Target of Action

1-Phenethyl-4-piperidone (NPP) is primarily a precursor in the synthesis of fentanyl , a potent synthetic opioid analgesic. The primary target of fentanyl, and by extension NPP, is the μ-opioid receptor . This receptor plays a crucial role in mediating the analgesic effects of opioids.

Mode of Action

As a precursor to fentanyl, NPP contributes to the overall mode of action of fentanyl. Fentanyl acts as an agonist at the μ-opioid receptors . It binds to these receptors, mimicking the action of endogenous opioids, leading to an increase in pain threshold and a sense of euphoria.

Biochemical Pathways

The biochemical pathways involved in the action of NPP are primarily those related to the synthesis and action of fentanyl. The binding of fentanyl to the μ-opioid receptors triggers a cascade of events, including the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. This leads to hyperpolarization of the cell membrane and inhibition of neurotransmitter release .

Pharmacokinetics

Fentanyl is known for its rapid onset and short duration of action . It is highly lipophilic, allowing it to cross the blood-brain barrier quickly. The bioavailability of fentanyl can be influenced by factors such as route of administration and individual patient characteristics.

Result of Action

The result of NPP’s action, through its conversion to fentanyl, is potent analgesia. Fentanyl and its analogs have also been associated with abuse and fatalities in humans due to overdosing and a narrow therapeutic index . The neurotoxic effects of fentanyl and its analogs can be reversed by naloxone hydrochloride, an opioid antagonist .

Action Environment

The action of NPP, as a precursor to fentanyl, can be influenced by various environmental factors. For instance, the synthesis of fentanyl from NPP can be affected by conditions such as temperature, pH, and the presence of other chemicals. Furthermore, the action of fentanyl can be influenced by factors such as the patient’s physiological state and the presence of other drugs .

Chemical Reactions Analysis

1-Phenethyl-4-piperidone undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction and phenethyl halides for substitution reactions. Major products formed from these reactions include N-phenethyl-4-piperidinol and substituted piperidones.

Comparison with Similar Compounds

Properties

IUPAC Name

1-(2-phenylethyl)piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-13-7-10-14(11-8-13)9-6-12-4-2-1-3-5-12/h1-5H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJXNYNKKXZBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192826
Record name 1-Phenethyl-4-piperidone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39742-60-4
Record name 1-Phenethyl-4-piperidone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39742-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Phenethyl-4-piperidinone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 39742-60-4
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Record name 1-Phenethyl-4-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(β-phenethyl)-4-piperidone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.630
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Record name N-PHENETHYL-4-PIPERIDINONE
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Synthesis routes and methods

Procedure details

1-(2-phenylethyl)-4-piperidone is prepared from 4-piperidone and (2-chloroethyl)benzene essentially as described above in Example 38, Scheme C, step a.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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